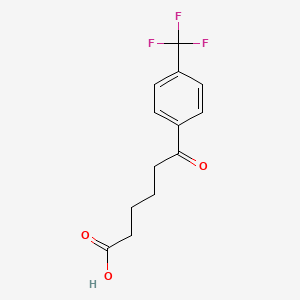

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid

Description

BenchChem offers high-quality 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c14-13(15,16)10-7-5-9(6-8-10)11(17)3-1-2-4-12(18)19/h5-8H,1-4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPZGTYFYCGMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620418 | |

| Record name | 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502651-38-9 | |

| Record name | 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

structure elucidation of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid

An In-depth Technical Guide to the Structure Elucidation of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid

Authored by: A Senior Application Scientist

Abstract

The unequivocal confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 6-oxo-6-(4-trifluoromethylphenyl)hexanoic acid, a compound featuring a keto-acid backbone and a trifluoromethylphenyl moiety.[1][2][3] This document is designed for researchers and scientists, moving beyond a simple recitation of methods to explain the strategic rationale behind an integrated spectroscopic approach. We will detail the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to assemble a self-validating structural proof.[4][5][6]

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the first objective is to determine the molecular formula and the index of hydrogen deficiency (IHD).[7] This foundational data provides an initial roadmap of the structural features to anticipate, such as rings or multiple bonds.

Molecular Formula: C₁₃H₁₃F₃O₃

Index of Hydrogen Deficiency (IHD) Calculation: The IHD is calculated using the formula: IHD = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₃H₁₃F₃O₃: IHD = 13 - (13/2) - (3/2) + (0/2) + 1 IHD = 13 - 6.5 - 1.5 + 1 IHD = 6

An IHD of 6 immediately suggests a significant degree of unsaturation. This is accounted for by:

-

One Phenyl Ring: Accounts for 4 degrees of unsaturation (one ring and three double bonds).

-

Two Carbonyl Groups (C=O): The ketone and the carboxylic acid each contribute one degree of unsaturation, for a total of 2.

This initial calculation aligns perfectly with the proposed structure, providing the first layer of validation.

Mass Spectrometry: The Molecular Blueprint and Fragmentation Pathway

Mass spectrometry serves two primary functions: the precise determination of molecular mass to confirm the elemental composition and the analysis of fragmentation patterns to reveal structural motifs.[4][5][8]

Expertise & Causality: For a molecule of this nature, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice for accurate mass determination. For fragmentation analysis, a harder technique like Electron Ionization (EI) is invaluable for creating a reproducible fragmentation "fingerprint."

Expected Mass Spectrometry Data

| Technique | Expected m/z (Da) | Interpretation |

| HRMS (ESI) | 275.0844 [M-H]⁻ | Confirms the molecular formula C₁₃H₁₃F₃O₃ (Calculated mass for C₁₃H₁₂F₃O₃⁻: 275.0744) |

| EI-MS | 276 [M]⁺ | Molecular ion peak |

| EI-MS | 259 | Loss of OH radical (·OH) from the carboxylic acid |

| EI-MS | 231 | Loss of carboxyl group (·COOH) |

| EI-MS | 173 | Cleavage alpha to the ketone, yielding the [C₈H₄F₃O]⁺ fragment (4-trifluoromethylbenzoyl cation) |

| EI-MS | 145 | Loss of CO from the benzoyl cation, yielding the [C₇H₄F₃]⁺ fragment (4-trifluoromethylphenyl cation)[9] |

| EI-MS | 103 | Cleavage of the C4-C5 bond, yielding the [C₅H₇O₂]⁺ fragment |

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC: Use a standard non-polar column (e.g., DB-5ms). Set an appropriate temperature program, for instance, starting at 100°C, holding for 1 minute, then ramping at 15°C/min to 280°C and holding for 5 minutes.

-

MS: Set the ionization mode to Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400.[8]

-

-

Injection: Inject 1 µL of the sample solution.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing observed fragments to the expected masses to deduce the connectivity of the structural components.

Infrared Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies.[4][10]

Expertise & Causality: The presence of both a carboxylic acid and a ketone requires careful examination of the carbonyl region. The carboxylic acid O-H stretch is expected to be a very broad signal, a hallmark of hydrogen bonding, which distinguishes it from sharper alcohol O-H signals.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300-2500 (very broad) | Carboxylic Acid | O-H stretch |

| ~1710 | Carboxylic Acid | C=O stretch[11] |

| ~1690 | Aryl Ketone | C=O stretch[12] |

| ~1600, ~1480 | Aromatic Ring | C=C stretches |

| ~1320 | Trifluoromethyl | C-F symmetric stretch |

| ~1170, ~1130 | Trifluoromethyl | C-F asymmetric stretches |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups. The presence of the broad O-H band and two distinct C=O bands provides strong evidence for the keto-acid structure.

Nuclear Magnetic Resonance: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of each ¹H, ¹³C, and ¹⁹F nucleus.[4][5] A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Expertise & Causality: The para-substitution on the phenyl ring will result in a characteristic AA'BB' system, appearing as two distinct doublets. The aliphatic chain protons will show predictable splitting patterns based on their neighboring protons, allowing for a sequential walk along the chain.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: The electron-withdrawing nature of the trifluoromethyl group will deshield the attached aromatic carbon (C4') and cause it to appear as a quartet due to one-bond C-F coupling.[13] The two carbonyl carbons will be the most downfield signals in the aliphatic region.

¹⁹F NMR Spectroscopy: The Fluorine Signature

Expertise & Causality: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine atoms.[14][15][16] For a CF₃ group on an aromatic ring, a single sharp resonance is expected.

Predicted NMR Data Summary

| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~12.0 | br s | 1H | -COOH |

| ¹H | ~8.10 | d | 2H | H2', H6' |

| ¹H | ~7.80 | d | 2H | H3', H5' |

| ¹H | ~3.10 | t | 2H | H5 |

| ¹H | ~2.45 | t | 2H | H2 |

| ¹H | ~2.00 | p | 2H | H3 |

| ¹H | ~1.70 | p | 2H | H4 |

| ¹³C | ~198.0 | s | - | C6 (Ketone C=O) |

| ¹³C | ~178.0 | s | - | C1 (Acid C=O) |

| ¹³C | ~139.0 | s | - | C4' |

| ¹³C | ~134.0 | q | - | C1' |

| ¹³C | ~129.0 | s | - | C2', C6' |

| ¹³C | ~126.0 | q | - | C3', C5' |

| ¹³C | ~124.0 | q (¹JCF ≈ 272 Hz) | - | -CF₃ |

| ¹³C | ~37.0 | s | - | C5 |

| ¹³C | ~33.0 | s | - | C2 |

| ¹³C | ~24.0 | s | - | C3 |

| ¹³C | ~20.0 | s | - | C4 |

| ¹⁹F | ~ -63.0 | s | - | -CF₃ |

Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, p=pentet, br=broad

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate reference standard (e.g., CFCl₃).

-

2D NMR Acquisition (Essential for Confirmation):

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. This will confirm the -CH₂-CH₂-CH₂-CH₂- sequence.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This definitively assigns the ¹H and ¹³C signals of the aliphatic chain.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment to link the fragments. Crucial correlations to look for are from the H5 protons to the C6 ketone carbonyl and the C1' aromatic carbon, and from the H2' protons to the C6 ketone.

-

Integrated Workflow and Final Confirmation

The power of this multi-technique approach lies in the convergence of data. Each experiment provides a piece of the puzzle, and together they form a self-validating system.

Caption: Integrated workflow for structure elucidation.

The final structure is confirmed as follows:

-

HRMS validates the elemental formula C₁₃H₁₃F₃O₃.

-

IR confirms the presence of a carboxylic acid, a ketone, an aromatic ring, and a trifluoromethyl group.

-

¹H and ¹³C NMR account for all 13 protons and 13 carbons, with chemical shifts and multiplicities consistent with the proposed structure.

-

¹⁹F NMR confirms the trifluoromethyl group.

-

2D NMR (COSY, HSQC, HMBC) unequivocally establishes the connectivity between the 4-trifluoromethylbenzoyl group and the 5-carboxypentyl chain, locking all fragments into the single, correct structure of 6-oxo-6-(4-trifluoromethylphenyl)hexanoic acid.

References

-

Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. PubMed. Available at: [Link]

-

(PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available at: [Link]

-

6-Oxohexanoic acid | C6H10O3 | CID 440918. PubChem. Available at: [Link]

-

Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile | Request PDF. ResearchGate. Available at: [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]

-

Keto acid. Wikipedia. Available at: [Link]

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. Available at: [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

-

Understanding Keto Acids: The Biochemical Powerhouses. Oreate AI Blog. Available at: [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Structure Elucidation of Organic Compounds. YouTube. Available at: [Link]

-

Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]

-

IR-RA spectra for all α-keto acids studied here. ResearchGate. Available at: [Link]

-

An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Structure-Guided Engineering of α-Keto Acid Decarboxylase for the Production of Higher Alcohols at Elevated Temperature. PubMed. Available at: [Link]

-

Write the structure of the -keto acid produced by oxidative deam... Pearson+. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

-

Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

-

Infrared Spectroscopy. University of Calgary. Available at: [Link]

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]

-

Molecules | An Open Access Journal from MDPI. MDPI. Available at: [Link]

-

UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. Available at: [Link]

Sources

- 1. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Keto acid - Wikipedia [en.wikipedia.org]

- 3. Understanding Keto Acids: The Biochemical Powerhouses - Oreate AI Blog [oreateai.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. jchps.com [jchps.com]

- 6. intertek.com [intertek.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 15. azom.com [azom.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Starting Materials for the Synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl-substituted aromatic ketone linked to a hexanoic acid chain, offers a unique combination of lipophilicity, metabolic stability, and a reactive handle for further chemical modifications. The trifluoromethyl group is a well-regarded bioisostere for various functional groups, often enhancing pharmacokinetic properties such as metabolic stability and membrane permeability in drug candidates. The selection of an efficient, scalable, and cost-effective synthetic route is paramount, and this decision begins with a thorough understanding of the available starting materials. This guide provides an in-depth analysis of the primary synthetic strategies and the critical considerations for selecting the core precursors for this target molecule.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach to 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid reveals several logical bond disconnections, pointing towards plausible synthetic routes and their requisite starting materials. The most prominent disconnection is at the bond between the aromatic ring and the carbonyl carbon, suggesting a Friedel-Crafts acylation reaction. An alternative disconnection can be envisioned at the C5-C6 bond, indicating a pathway involving a Grignard reagent.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially favored method for constructing the 6-oxo-6-(4-trifluoromethylphenyl)hexanoic acid scaffold is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[3]

Core Starting Materials

-

Aromatic Substrate: (Trifluoromethyl)benzene (also known as benzotrifluoride).

-

Acylating Agent: Adipoyl chloride or adipic anhydride.

Causality Behind Experimental Choices

The trifluoromethyl (-CF₃) group is a moderate to strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[4][5] This deactivation makes the reaction more challenging than the acylation of simple benzene or toluene and dictates several key experimental parameters:

-

Choice of Acylating Agent: Adipoyl chloride is significantly more reactive than adipic anhydride. For a deactivated substrate like trifluoromethylbenzene, using the more electrophilic adipoyl chloride is highly recommended to achieve a reasonable reaction rate and yield.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for this transformation.[6] Due to the deactivation of the ring and the formation of a complex between the catalyst and the product ketone, a stoichiometric amount or even a slight excess of AlCl₃ is typically required.[1]

-

Solvent: A non-polar, inert solvent is necessary. Dichloromethane or 1,2-dichloroethane are common choices. In some cases, using an excess of the aromatic substrate (trifluoromethylbenzene) as the solvent can be effective.

-

Reaction Conditions: Elevated temperatures are often necessary to drive the reaction to completion with a deactivated substrate.

Caption: Workflow for Friedel-Crafts Acylation.

Representative Experimental Protocol

The following is a representative, field-proven protocol adapted for the acylation of a deactivated aromatic ring. Exact conditions may require optimization.

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). The apparatus is dried thoroughly and maintained under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The slurry is cooled to 0-5 °C using an ice bath.

-

Substrate Addition: (Trifluoromethyl)benzene (1.0 equivalent) is added to the cooled slurry.

-

Acylating Agent Addition: Adipoyl chloride (1.05 equivalents) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approx. 40 °C for dichloromethane) for 4-8 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

-

Quenching: The reaction mixture is cooled to room temperature and then slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water, then with brine, and finally dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel to yield 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid.

Alternative Synthetic Pathway: Grignard Reaction

An alternative, though often less direct, route involves the use of an organometallic reagent, specifically a Grignard reagent.

Core Starting Materials

-

Aryl Halide: 1-Bromo-4-(trifluoromethyl)benzene or 1-Iodo-4-(trifluoromethyl)benzene.

-

Electrophilic Partner: A C6 chain with a suitable electrophile, such as adipic semialdehyde methyl ester or δ-valerolactone followed by oxidation.

Causality Behind Experimental Choices

This route builds the carbon skeleton differently. The key step is the nucleophilic attack of the Grignard reagent, (CF₃)C₆H₄-MgBr, on an electrophilic carbonyl.

-

Grignard Formation: The Grignard reagent is prepared by reacting 1-bromo-4-(trifluoromethyl)benzene with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether. Strict anhydrous conditions are critical to prevent quenching of the highly reactive organometallic species.

-

Reaction with Electrophile: The choice of the C6 electrophile is crucial. Reacting the Grignard reagent with a protected aldehyde-ester like methyl 5-formylpentanoate would yield a secondary alcohol, which must then be oxidized to the target ketone. This adds a step to the synthesis compared to the Friedel-Crafts route.

-

Oxidation: The intermediate secondary alcohol would require oxidation using standard reagents like pyridinium chlorochromate (PCC) or a Swern oxidation.

While chemically sound, this multi-step approach is generally less efficient and more complex for industrial-scale production compared to the direct Friedel-Crafts acylation.

Comparative Analysis of Starting Materials

| Feature | Route A: Friedel-Crafts Acylation | Route B: Grignard Reaction |

| Aromatic Precursor | (Trifluoromethyl)benzene | 1-Bromo-4-(trifluoromethyl)benzene |

| C6 Chain Precursor | Adipoyl Chloride / Adipic Anhydride | Adipic Semialdehyde derivative / Lactone |

| Key Reagents | AlCl₃ (stoichiometric) | Mg metal, Oxidizing agent (e.g., PCC) |

| Number of Steps | Typically 1 main step | 2-3 main steps (Grignard, Oxidation) |

| Scalability | High | Moderate |

| Cost-Effectiveness | Generally more cost-effective | Higher cost due to more steps and reagents |

| Key Challenges | Handling AlCl₃, HCl off-gassing, reaction on a deactivated ring. | Strict anhydrous conditions, multi-step process. |

Conclusion

For the synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid, the Friedel-Crafts acylation stands out as the superior strategy from the perspective of process efficiency, scalability, and economics. The key starting materials—trifluoromethylbenzene and adipoyl chloride —are readily available commercial chemicals. The primary technical challenge lies in managing the reactivity of the deactivated aromatic ring, which necessitates the use of the more reactive acyl chloride and carefully controlled, potentially elevated temperature conditions with a stoichiometric amount of aluminum chloride catalyst. While alternative routes like the Grignard reaction are mechanistically feasible, they typically involve more synthetic steps and are less atom-economical, making them less attractive for large-scale production. A thorough understanding of the principles governing Friedel-Crafts acylation on electron-poor substrates is therefore essential for any researcher or development professional aiming to synthesize this valuable chemical intermediate.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. Available at: [Link]

-

University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Available at: [Link]

-

chemguide. Friedel-Crafts Acylation of Benzene. Available at: [Link]

-

Reddit. Friedel-Crafts reactions with Deactivating groups. Available at: [Link]

-

Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]

- Google Patents. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.

- Google Patents. US5866093A - Method of preparing LiPF6.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

Sources

13C NMR analysis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid

Title: Structural Validation and Spectral Analysis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid: A High-Resolution

Part 1: Executive Summary & Strategic Context

The Molecule: 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid (CAS: Variable/Derivative) is a critical bifunctional intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and ROR

The Analytical Challenge:

Standard proton NMR (

Scope of this Guide:

This whitepaper details the acquisition, processing, and interpretation of

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible data that can distinguish between the target molecule and potential regioisomers (e.g., meta-substituted byproducts), follow this optimized protocol.

Sample Preparation

-

Solvent Selection: DMSO-d

is the mandatory solvent.[1] -

Concentration: 30–50 mg in 0.6 mL solvent.[1]

-

Reasoning:

C is only 1.1% naturally abundant.[1] High concentration is required to resolve the low-intensity quartets of the

-

Instrument Parameters (The "Pro-Tip" Setup)

Standard default parameters often miss the quaternary carbons in this molecule.[1] Use the following custom setup:

| Parameter | Setting | Technical Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify the spectrum to singlets (except for C-F coupling).[1] |

| Relaxation Delay (D1) | 3.0 – 5.0 seconds | Critical: The quaternary carbonyl (C6) and the |

| Spectral Width | 240 ppm | Must capture the ketone carbonyl (~198 ppm) and the carboxylic acid (~174 ppm).[1] |

| Scans (NS) | Required to resolve the | |

| Temperature | 298 K (25°C) | Standardize to prevent chemical shift drifting of the exchangeable acid proton. |

Part 3: Structural Analysis & Interpretation

The Logic of Fluorine Coupling

The defining feature of this spectrum is the splitting caused by the three equivalent fluorine atoms (

-

Rule: Multiplicity =

, where -

Result: All carbons in the aromatic ring (and the

carbon itself) will appear as quartets (

Spectral Assignment Table

Reference: 100 MHz

| Carbon Position | Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| C6 | Ketone (C=O) | 198.5 – 199.5 | Singlet | - | Deshielded by conjugation with aryl ring.[1] |

| C1 | Acid (COOH) | 174.0 – 175.0 | Singlet | - | Typical aliphatic carboxylic acid range.[1] |

| C1' | Aromatic (Quat) | 140.0 – 141.0 | Singlet (broad) | ~1 Hz (unresolved) | Ipso to ketone.[1] Furthest from F, minimal splitting.[1] |

| C4' | Aromatic (Quat) | 132.0 – 133.0 | Quartet | Ipso to | |

| C2', C6' | Aromatic (CH) | 128.5 – 129.5 | Singlet/Broad | - | Ortho to ketone.[1] Coupling to F is negligible ( |

| C3', C5' | Aromatic (CH) | 125.5 – 126.5 | Quartet | Meta to ketone.[1] Close enough to F to show splitting.[1][2] | |

| -CF | Trifluoromethyl | 123.0 – 125.0 | Quartet | The "Super Quartet."[1] Huge splitting dominates this region.[1] | |

| C5 | Aliphatic ( | 37.5 – 38.5 | Singlet | - | |

| C2 | Aliphatic ( | 33.5 – 34.5 | Singlet | - | |

| C4 | Aliphatic ( | 23.0 – 24.0 | Singlet | - | Internal chain.[1] |

| C3 | Aliphatic ( | 24.0 – 25.0 | Singlet | - | Internal chain.[1] |

Note: The chemical shift of the

quartet often overlaps with the aromatic C3'/C5' signals.[1] Zoom in heavily to distinguish the wide legs of thequartet from the narrow legs of the quartet.

Part 4: Visualization of Structural Logic

The following diagram illustrates the connectivity and the propagation of the J-coupling through the aromatic system.

Caption: Connectivity map highlighting the propagation of C-F coupling from the trifluoromethyl group through the aromatic ring.

Part 5: Troubleshooting & Quality Control

Common Impurities

-

Adipic Acid: If the Friedel-Crafts acylation was incomplete, you will see a singlet at ~174 ppm (COOH) but no ketone peak at 199 ppm and no aromatic signals.[1]

-

Regioisomers (ortho-substitution): The steric bulk of the

group usually directs para, but ortho isomers are possible.[1]

The "Missing" Carbonyl

If the ketone peak at ~199 ppm is invisible:

-

Cause: The relaxation delay (D1) is too short. The quaternary carbon cannot relax back to equilibrium between pulses.[1]

-

Fix: Increase D1 to 5 seconds or increase the number of scans (NS) by factor of 4.

References

-

Oregon State University. (n.d.).[1]

C NMR Chemical Shift Ranges and Solvents. Retrieved from [Link][1] -

Abraham, R. J., et al. (2006).[1][3]

H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link] -

Royal Society of Chemistry. (2011).[1][2] Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids (Supporting Info - NMR Data). Chemical Communications.[1][2][4] Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2021).[1] Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as ROR

t inverse agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid

This technical guide details the mass spectrometry (MS) characterization of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid , a critical intermediate often encountered in the synthesis of histone deacetylase (HDAC) inhibitors and PPAR agonists. This guide synthesizes physicochemical analysis, ionization behavior, and fragmentation mechanics to provide a robust protocol for identification and quantification.

Chemical Context & Physicochemical Profile[1][2][3][4][5]

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid (C₁₃H₁₃F₃O₃) combines a lipophilic, electron-withdrawing trifluoromethyl-phenyl "head" with a polar, ionizable hexanoic acid "tail." This amphiphilic nature dictates specific requirements for chromatographic retention and ionization polarity.

Physicochemical Summary

| Property | Value / Characteristic | MS Implication |

| Molecular Weight | 274.24 g/mol | Monoisotopic Mass: 274.0817 Da |

| LogP (Predicted) | ~3.2 | Requires high % organic (ACN/MeOH) for elution on C18. |

| pKa (Acid) | ~4.8 (Carboxylic acid) | Ionizes efficiently in ESI(-) at neutral/basic pH. |

| pKa (Ketone) | ~ -6 (Conjugated) | Protonation in ESI(+) requires acidic mobile phase. |

| Key Moiety | 4-CF₃-Phenyl | Distinctive mass defect; generates stable aryl cations. |

Ionization & Method Development

Polarity Selection

While the carboxylic acid moiety suggests Negative Electrospray Ionization (ESI-), the conjugated ketone allows for Positive Electrospray Ionization (ESI+).

-

ESI(-): Preferred for quantitation . Generates a stable [M-H]⁻ ion (m/z 273) with lower background noise.

-

ESI(+): Preferred for structural elucidation . The protonated precursor [M+H]⁺ (m/z 275) yields rich fragmentation data regarding the aromatic head group and alkyl chain.

Chromatographic Conditions

The trifluoromethyl group significantly increases retention on reverse-phase columns compared to non-fluorinated analogs.

-

Stationary Phase: C18 (e.g., Acquity UPLC BEH C18) or Phenyl-Hexyl (offers alternative selectivity via π-π interactions with the aromatic ring).

-

Mobile Phase A: Water + 0.1% Formic Acid (essential for ESI+ protonation).

-

Mobile Phase B: Acetonitrile (preferred over MeOH for sharper peak shape with fluorinated compounds).

-

Gradient: 5% B to 95% B. Expect elution late in the gradient due to the CF₃ group.

Fragmentation Mechanisms (MS/MS)[1][2][3][5][6][7][8]

Understanding the fragmentation pathways is critical for distinguishing this compound from potential impurities (e.g., defluorinated byproducts or chain-shortened homologs).

ESI(+) Fragmentation Pathway (Precursor m/z 275)

In positive mode, the charge localizes on the carbonyl oxygen of the ketone or the carboxylic acid.

-

Acylium Ion Formation (Diagnostic Peak):

-

Mechanism: Alpha-cleavage adjacent to the ketone carbonyl.[1]

-

Transition: m/z 275

m/z 173 -

Structure: [4-CF₃-Ph-C≡O]⁺

-

Significance: This is the "fingerprint" ion confirming the integrity of the trifluoromethyl-phenyl-ketone moiety.

-

-

Aryl Cation Formation:

-

Mechanism: Neutral loss of CO from the acylium ion.

-

Transition: m/z 173

m/z 145 -

Structure: [4-CF₃-Ph]⁺

-

Significance: Confirms the presence of the trifluoromethyl group on the ring.

-

-

Water Loss:

-

Mechanism: Elimination of H₂O from the carboxylic acid tail.

-

Transition: m/z 275

m/z 257 -

Significance: Confirms the presence of the free acid group.[2]

-

ESI(-) Fragmentation Pathway (Precursor m/z 273)

-

Decarboxylation:

-

Mechanism: Loss of CO₂ from the carboxylate group.

-

Transition: m/z 273

m/z 229 -

Structure: [4-CF₃-Ph-C(=O)-(CH₂)₄]⁻

-

Visualization of Fragmentation Logic

Figure 1: Proposed ESI(+) fragmentation pathway. The Acylium ion (m/z 173) is the primary diagnostic fragment.

Experimental Protocol: Self-Validating System

To ensure data integrity, use this protocol which includes built-in checks for system performance.

Step 1: Sample Preparation

-

Stock Solution: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).

-

Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

-

Validation Check: The solution must be clear. Turbidity indicates precipitation due to the hydrophobic CF₃ group; increase organic content if observed.

Step 2: MS Tune Parameters (Generic Q-TOF/Triple Quad)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V (Keep moderate to prevent in-source fragmentation of the labile alkyl chain).

-

Source Temp: 120°C

-

Desolvation Temp: 350°C

-

Collision Energy (CE):

-

Ramp 10–40 eV.

-

Note: m/z 173 appears at lower CE (~15-20 eV); m/z 145 requires higher CE (~30-40 eV).

-

Step 3: Data Acquisition & Criteria

-

Full Scan (MS1): Verify monoisotopic peak at m/z 275.08 (ESI+) or 273.07 (ESI-).

-

Product Ion Scan (MS2): Trigger on 275.08.

-

Acceptance Criteria:

-

Base peak in MS2 should be m/z 173 or 257 depending on CE.

-

Presence of m/z 145 confirms the fluorinated ring.

-

Absence of m/z 105 (indicates defluorination to benzoyl cation, a common impurity).

-

Diagnostic Reference Table

| m/z (ESI+) | Fragment Identity | Formula | Origin |

| 275.09 | [M+H]⁺ | C₁₃H₁₄F₃O₃⁺ | Protonated Molecule |

| 257.08 | [M+H - H₂O]⁺ | C₁₃H₁₂F₃O₂⁺ | Loss of water from COOH |

| 173.02 | [CF₃-Ph-CO]⁺ | C₈H₄F₃O⁺ | Alpha-cleavage (Acylium) |

| 145.03 | [CF₃-Ph]⁺ | C₇H₄F₃⁺ | Aryl cation (Loss of CO) |

References

- Holčapek, M., et al. (2010). Mass spectrometry of organic compounds. CRC Press.

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2] (Mechanisms of McLafferty rearrangement and alpha-cleavage).

-

NIST Mass Spectrometry Data Center. (2023). Fragmentation of substituted acetophenones. National Institute of Standards and Technology. [Link]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (Interpretation of aromatic trifluoromethyl signatures).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Infrared Spectroscopy of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid

This guide details the infrared (IR) spectroscopic characterization of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid , a critical intermediate in the synthesis of pharmaceutical agents such as ROR

Executive Summary

Compound: 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid

CAS: 502651-38-9

Molecular Formula: C

This guide provides a rigorous framework for the identification and purity assessment of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid using Fourier Transform Infrared (FTIR) spectroscopy. The molecule presents a unique spectroscopic challenge due to the presence of two distinct carbonyl environments (carboxylic acid vs. aryl ketone) and a strongly electronegative trifluoromethyl group. Correct interpretation of these overlapping and coupled vibrations is essential for validating structural integrity during drug development.

Structural & Vibrational Framework

To accurately interpret the spectrum, the molecule must be deconstructed into its constituent vibrational oscillators. The structure consists of a flexible aliphatic chain terminating in a carboxylic acid, linked to a rigid aromatic system substituted with a trifluoromethyl group.

Key Functional Groups

-

Carboxylic Acid (C1): Exhibits strong hydrogen bonding, resulting in broad O-H stretching and a characteristic dimerized C=O stretch.

-

Aryl Ketone (C6): The carbonyl at position 6 is conjugated with the benzene ring, lowering its vibrational frequency relative to the acid carbonyl.

-

Trifluoromethyl Group (-CF

): A powerful electron-withdrawing group that induces intense, complex bands in the fingerprint region (1000–1350 cm -

Para-Substituted Benzene: The 1,4-substitution pattern dictates specific out-of-plane (OOP) bending modes useful for confirming regio-isomerism.

Visualization of Vibrational Modes

The following diagram maps the molecular structure to its primary IR absorption bands.

Figure 1: Vibrational mapping of functional groups to expected wavenumbers.

Experimental Methodology

Sample Preparation

For high-fidelity spectra, the Attenuated Total Reflectance (ATR) method is recommended due to the compound's solid state and potential for polymorphism.

-

Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent).[1]

-

Crystal: Diamond or ZnSe (Diamond preferred for durability against hard crystals).

-

Resolution: 4 cm

. -

Scans: 32 (screening) or 64 (publication quality).

-

Background: Air background collected immediately prior to sample loading.

Protocol:

-

Clean the ATR crystal with isopropanol and ensure it is dry.

-

Place ~5 mg of the solid sample onto the crystal center.

-

Apply pressure using the anvil clamp until the spectral preview shows saturated intensity (approx. 80-90% transmittance baseline).

-

Acquire spectrum from 4000 to 600 cm

.

Spectral Analysis & Band Assignment

The spectrum of this compound is dominated by the competition between the two carbonyls and the intense C-F stretching. The following table synthesizes data from fragment analogs (4'-trifluoromethylacetophenone and adipic acid derivatives) to provide high-confidence assignments.

| Frequency (cm | Intensity | Vibrational Mode | Structural Origin |

| 2500 – 3300 | Medium, Broad | O-H Stretch | Carboxylic acid dimer (hydrogen bonded). |

| 3000 – 3100 | Weak | C-H Stretch (sp | Aromatic ring protons. |

| 2850 – 2950 | Medium | C-H Stretch (sp | Aliphatic hexanoic chain (-CH |

| 1710 ± 5 | Strong | C=O Stretch | Carboxylic acid carbonyl (dimer). |

| 1685 ± 5 | Strong | C=O Stretch | Aryl ketone (conjugated with phenyl ring). |

| 1605, 1580 | Medium | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1410 – 1460 | Medium | CH | Aliphatic chain deformation. |

| 1325 ± 10 | Very Strong | C-F Stretch (Asym) | Trifluoromethyl group (diagnostic band). |

| 1100 – 1200 | Strong | C-F Stretch (Sym) | Trifluoromethyl group (multiple bands). |

| 830 – 840 | Strong | C-H Out-of-Plane | Para-substituted benzene (2 adjacent H). |

Critical Interpretation Notes

-

The "Twin Carbonyl" Feature: You will observe two distinct carbonyl peaks. The higher frequency band (~1710 cm

) corresponds to the acid . The lower frequency band (~1685 cm -

The C-F "Blanket": The region between 1000 and 1350 cm

will be heavily populated by C-F stretching modes. These are typically the strongest peaks in the spectrum, often obscuring the C-O stretch of the carboxylic acid. -

Purity Check (Nitrile): If the compound was synthesized via the Grignard reaction of 4-trifluoromethylbenzonitrile, a sharp peak at ~2230 cm

indicates unreacted starting material (C

Quality Control Workflow

The following logic tree outlines the procedure for validating the identity and purity of the compound based on its spectral features.

Figure 2: Quality Control Decision Tree for spectral validation.

References

-

NIST Mass Spectrometry Data Center. IR Spectrum of 6-Phenylhexanoic acid. NIST Standard Reference Database. Link

-

Coblentz Society. IR Spectrum of 3'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook, SRD 69. Link

-

Nakajima, R., et al. (2021).[2] Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as ROR

t inverse agonists showing favorable ADME profile.[2] Bioorganic & Medicinal Chemistry Letters, 36, 127786. Link -

Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF3. Canadian Journal of Chemistry, 40(3), 393-398. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 440918, 6-Oxohexanoic acid.Link

Sources

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid as a research chemical

Executive Summary

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid (CAS: 502651-38-9) is a specialized aryl-keto acid intermediate critical to the development of lipophilic histone deacetylase (HDAC) inhibitors, PPAR ligands, and metabolic probes. Characterized by a trifluoromethyl-substituted benzoyl "cap" linked to a carboxylic acid via a five-carbon alkyl chain, this molecule serves as a robust scaffold for introducing metabolic stability and 19F-NMR traceability into bioactive ligands.

This guide provides a definitive technical analysis of its physicochemical properties, an optimized synthesis protocol overcoming the limitations of traditional Friedel-Crafts acylation on deactivated rings, and its strategic application in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Properties

This compound functions as a "Cap-Linker" module. The trifluoromethyl group (

| Property | Data |

| Chemical Name | 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid |

| CAS Number | 502651-38-9 |

| Molecular Formula | |

| Molecular Weight | 274.24 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Calc.) | ~4.75 (Carboxylic acid) |

| LogP (Calc.) | ~3.2 (High lipophilicity due to |

| SMILES | O=C(O)CCCCC(C1=CC=C(C(F)(F)F)C=C1)=O |

Synthetic Methodology: The "Deactivated Ring" Challenge

Mechanistic Insight: Why Friedel-Crafts Fails

Standard synthesis of aryl-keto acids involves Friedel-Crafts acylation of benzene with adipoyl chloride. However, the trifluoromethyl group is a strong electron-withdrawing group (EWG), severely deactivating the benzene ring. Attempting direct acylation on (trifluoromethyl)benzene typically results in:

-

Low Yields: <10% conversion due to the deactivated nucleophile.

-

Harsh Conditions: Requirement for extreme temperatures (

) which degrades the aliphatic chain.

Recommended Protocol: Organometallic Addition to Half-Ester

To bypass ring deactivation, the reverse-polarity approach is required. We utilize a Grignard reagent derived from 4-bromobenzotrifluoride reacting with a mono-protected adipic acid derivative.

Reaction Scheme (DOT Visualization):

Caption: Optimized organometallic synthesis pathway avoiding Friedel-Crafts limitations on deactivated arenes.

Step-by-Step Experimental Protocol

Step 1: Preparation of Grignard Reagent

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

-

Activation: Add Magnesium turnings (1.1 eq) and a crystal of Iodine.

-

Addition: Add 4-bromobenzotrifluoride (1.0 eq) in anhydrous THF dropwise. Initiate reflux with a heat gun if necessary. Stir for 1 hour until Mg is consumed.

Step 2: Acylation (The Critical Step)

-

Cooling: Cool the Grignard solution to -78°C (Dry ice/Acetone bath). Rationale: Low temperature prevents double-addition of the Grignard to the ketone product.

-

Electrophile: Dissolve Ethyl 6-chloro-6-oxohexanoate (Ethyl adipoyl chloride, 1.05 eq) in THF and add dropwise over 30 minutes.

-

Catalysis (Optional): Addition of

(1 mol%) can facilitate the coupling if the Grignard is sluggish. -

Warm-up: Allow reaction to warm to

over 2 hours. Quench with saturated

Step 3: Hydrolysis

-

Isolate the intermediate ester via extraction (EtOAc).

-

Dissolve in THF/Water (1:1). Add

(2.0 eq). Stir at RT for 4 hours. -

Acidify to pH 2 with 1M HCl to precipitate the target acid. Recrystallize from Hexane/EtOAc.

Applications in Drug Discovery

HDAC Inhibitor Design (SAHA Analogs)

This molecule is a direct precursor to hydroxamic acid-based HDAC inhibitors. The 6-carbon chain serves as the "linker" that spans the enzyme's hydrophobic tunnel, placing the zinc-binding group (ZBG) at the active site.

-

Transformation: The carboxylic acid is converted to a hydroxamic acid (

) via coupling with hydroxylamine. -

Advantage: The 4-CF3 group occupies the "Cap" region of the HDAC surface, improving potency against Class IIa HDACs compared to the standard phenyl cap.

19F-NMR Reporter Probes

The trifluoromethyl group is a sensitive NMR handle.

-

Application: In fragment-based drug discovery (FBDD), this molecule can be used to screen for binding affinity. The 19F signal will shift or broaden upon binding to a protein target (e.g., PPAR

or ROR

Metabolic Blocking

In standard phenyl-containing drugs, the para-position is a "soft spot" for Cytochrome P450 oxidation (hydroxylation).

-

Strategy: Replacing the p-H with p-CF3 blocks this metabolic route, significantly extending the half-life (

) of the resulting drug candidate.

Safety & Handling

-

Hazard Identification: Irritant (Skin/Eye).

-

Storage: Store at 2-8°C under inert gas. The ketone is stable, but the carboxylic acid can decarboxylate under extreme heat (

). -

Incompatibility: Avoid strong oxidizers and reducing agents (e.g.,

will reduce both the ketone and acid).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 440918, 6-Oxohexanoic acid (Analog Reference). PubChem.[1][2] Available at: [Link]

-

Nakajima, R., et al. (2021). Discovery of 6-oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists.[3] Bioorganic & Medicinal Chemistry Letters.[1] Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Limitations on Deactivated Rings. Organic Chemistry Portal. Available at: [Link]

Sources

Methodological & Application

Strategic Utilization of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid in Drug Design

This guide details the strategic application, synthesis, and experimental protocols for 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid (CAS 502651-38-9). It is designed for medicinal chemists utilizing this compound as a privileged scaffold for zinc-dependent enzyme inhibitors (HDAC, MMP) and as a metabolic probe.

Executive Summary & Chemical Biology Profile

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid is a versatile "Cap-Linker" building block used primarily in the design of Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) inhibitors.

Structurally, it provides three critical pharmacophoric elements:

-

The Cap (4-CF3-Phenyl): A lipophilic, metabolically stable surface recognition group. The trifluoromethyl moiety blocks para-hydroxylation (a common metabolic soft spot) and increases membrane permeability.

-

The Linker (6-Oxo-hexanoyl chain): Provides a ~6-7 Å spacer between the cap and the zinc-binding group (ZBG), optimal for spanning the hydrophobic tunnel of HDAC enzymes (specifically Class I and IIb). The ketone functionality at C6 adds rigidity and a hydrogen bond acceptor compared to a saturated alkyl chain.

-

The Anchor (Carboxylic Acid): A precursor for generating Zinc-Binding Groups (ZBGs) such as hydroxamic acids (via coupling with hydroxylamine) or benzamides.

Physicochemical Profile

| Property | Value | Significance in Drug Design |

| Formula | C₁₃H₁₃F₃O₃ | -- |

| MW | 274.24 g/mol | Fragment-like, allows room for elaboration. |

| LogP (Calc) | ~3.2 | High lipophilicity aids cell penetration; requires formulation optimization. |

| pKa | ~4.5 (COOH) | Standard carboxylate behavior; suitable for amide coupling. |

| H-Bond Don/Acc | 1 / 3 | Balanced profile for intracellular targets. |

Synthesis Protocol: The Grignard-Anhydride Route

Context: Direct Friedel-Crafts acylation of trifluoromethylbenzene is often low-yielding due to the strong electron-withdrawing nature of the -CF₃ group, which deactivates the aromatic ring. The Grignard addition to adipic anhydride is the preferred, high-fidelity protocol for synthesizing this keto-acid.

Reaction Scheme

Step 1: Formation of Grignard Reagent from 1-bromo-4-(trifluoromethyl)benzene. Step 2: Nucleophilic attack on Adipic Anhydride (ring opening).

Detailed Methodology

Reagents:

-

1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv)

-

Magnesium turnings (1.1 equiv, iodine activated)

-

Adipic anhydride (1.0 equiv) [Note: Can be generated in situ from adipic acid + acetic anhydride if commercial stock is unavailable, but commercial is preferred].

-

THF (Anhydrous), Ammonium Chloride (sat. aq.), HCl (1M).

Step-by-Step Procedure:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, add Mg turnings.

-

Add a crystal of iodine and heat gently until iodine vaporizes to activate Mg.

-

Add 10% of the bromide dissolved in anhydrous THF. Initiate reaction (exotherm/turbidity).

-

Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Reflux for 1 hour post-addition to ensure completion.

-

-

Acylation:

-

Cool the Grignard solution to -78°C.

-

Dissolve Adipic Anhydride in THF and add dropwise to the Grignard solution. Crucial: Low temperature prevents double addition (formation of the tertiary alcohol).

-

Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

-

-

Quench & Workup:

-

Quench with saturated NH₄Cl solution.

-

Acidify to pH 2-3 with 1M HCl to ensure the carboxylic acid is protonated.

-

Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Hexanes/Ethyl Acetate or purify via Flash Chromatography (SiO₂, 0-5% MeOH in DCM).

-

Target: White to off-white solid.

-

Application Protocol: Synthesis of HDAC Inhibitor Libraries

Objective: Convert the carboxylic acid tail into a Hydroxamic Acid (ZBG) to create a functional HDAC inhibitor analog (similar to Vorinostat/SAHA but with a fluorinated ketone cap).

Workflow Diagram (DOT)

Caption: Synthesis of Hydroxamic Acid HDAC Inhibitors from the keto-acid scaffold.

Experimental Procedure (Solid Phase or Solution Phase)

Recommended Method: Solution Phase Coupling

-

Activation:

-

Dissolve 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid (1 mmol) in anhydrous DMF (5 mL).

-

Add CDI (1,1'-Carbonyldiimidazole) (1.1 mmol). Stir at RT for 1 hour. Evolution of CO₂ confirms activation.

-

-

Coupling:

-

Prepare a separate solution of Hydroxylamine hydrochloride (3 mmol) and TEA (3 mmol) in DMF (to generate free NH₂OH).

-

Add the hydroxylamine solution to the activated acid mixture.

-

Stir at RT for 12–16 hours.

-

-

Purification (Critical):

-

Hydroxamic acids bind metals strongly; avoid silica columns if possible (or use acid-washed silica).

-

Preferred: Reverse Phase HPLC (C18 column).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 10% -> 90% ACN.

-

Lyophilize fractions to obtain the trifluoroacetate salt or free base.

-

Mechanism of Action: Pharmacophore Mapping

Understanding how this specific molecule interacts with the target protein is essential for rational design.

Graphviz: HDAC Binding Mode

Caption: Pharmacophoric alignment of the 6-oxo-6-(4-CF3-phenyl)hexanoic acid derivative within the HDAC active site.

Mechanistic Insight:

-

The 4-CF3 group sits at the "rim" of the HDAC enzyme. The fluorine atoms can engage in multipolar interactions with rim residues (e.g., Aspartate or Histidine) depending on the HDAC isoform (HDAC1 vs HDAC6).

-

The Ketone (6-oxo) is positioned near the entrance of the tunnel. In some designs, this ketone is reduced to an alcohol to pick up an additional H-bond with the tunnel wall, or kept as a ketone to enforce a specific bond angle.

References

- Synthesis of Keto-Acids:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General reference for Grignard/Anhydride reactions).

-

HDAC Inhibitor Design: Miller, T. A., et al. "Histone deacetylase inhibitors." Journal of Medicinal Chemistry 46.24 (2003): 5097-5116. Link

-

Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link

-

Commercial Source Data: Sigma-Aldrich/Merck Entry for CAS 502651-38-9. Link

-

MIF Inhibitor Structural Homology: Lubetsky, J. B., et al. "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry 277.28 (2002): 24976-24982. Link

Application Note: Purification Strategy for 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic Acid

Executive Summary

This application note details the purification protocol for 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid , a critical intermediate often synthesized via Friedel-Crafts acylation of (trifluoromethyl)benzene with adipic anhydride or adipoyl chloride.

The purification of this molecule presents a distinct chromatographic challenge: the amphiphilic nature caused by the lipophilic trifluoromethyl (

Physicochemical Analysis & Separation Logic

To design a robust separation, one must understand the molecular behavior at the stationary phase interface.

Molecular Properties

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | Keto-acid with | Dual polarity (Lipophilic head, Acidic tail). |

| pKa (Acid) | ~4.5 (Carboxylic Acid) | Will ionize on neutral silica, causing streaking. |

| Chromophore | Conjugated Aryl-Ketone | Strong UV absorption at 254 nm . |

| Solubility | Soluble in EtOAc, DCM, MeOH | Poor solubility in Hexanes; requires wet-loading or dry-loading. |

The "Silanol Effect" and Acid modification

Silica gel (

The Solution: We introduce a "sacrificial" acid (Acetic Acid) into the mobile phase. This stronger acid saturates the active silanol sites and suppresses the ionization of the target carboxylic acid (

Figure 1: Mechanism of acid modification. Acetic acid competes for silanol binding sites, preventing the target keto-acid from "sticking" to the stationary phase.

Pre-Chromatography Workup (Critical Step)

Do not load the crude reaction mixture directly onto the column. The aluminum salts (

Recommended Extraction Protocol:

-

Quench: Pour reaction mixture into ice/HCl.

-

Extract: Use Ethyl Acetate (EtOAc).

-

Alkaline Wash (Purification Trick): Extract the organic layer with 1M NaOH or sat.

. The target acid moves to the aqueous phase; non-acidic impurities (unreacted trifluoromethylbenzene) stay in the organic phase. -

Re-acidify: Separate the aqueous layer, cool on ice, and acidify to pH 1 with HCl.

-

Final Extract: Extract the now-precipitated pure acid back into EtOAc. Dry over

.[1]

Method Development (TLC)[1]

Before running the column, establish the Retardation Factor (

-

TLC Plate: Silica Gel 60

. -

Solvent A: Hexane (or Heptane).

-

Solvent B: Ethyl Acetate (EtOAc).

-

Modifier: Glacial Acetic Acid (AcOH).

Optimal Mobile Phase for TLC:

-

Ratio: Hexane : EtOAc : AcOH (70 : 30 : 1).

-

Target

: 0.3 – 0.4. -

Visualization: UV Lamp (254 nm). The spot should be dark purple/black against the green fluorescent background.

Flash Chromatography Protocol[1][2][3]

System Setup

-

Stationary Phase: Spherical Silica Gel 60 (20–45 µm or 40–63 µm).

-

Column Size: 1:30 to 1:50 ratio (mass of compound : mass of silica).

-

Flow Rate: 15–20 mL/min (for a 12g column) or optimized for column diameter.

-

Detection: UV at 254 nm (primary) and 280 nm (secondary).

Mobile Phase Preparation

Prepare two reservoirs. Crucial: Add acetic acid to BOTH solvents to prevent baseline drift and "ghost peaks."

-

Solvent A: Hexane + 1% Acetic Acid.[1]

-

Solvent B: Ethyl Acetate + 1% Acetic Acid.

Sample Loading (Dry Loading Recommended)

Due to the compound's polarity and potential solubility issues in Hexane:

-

Dissolve the crude acid in a minimum amount of DCM or Acetone.

-

Add Celite 545 or Silica Gel (10x weight of crude).

-

Evaporate solvent under vacuum until a free-flowing powder remains.

-

Load the powder into a solid load cartridge or on top of the column bed.

Gradient Elution Profile

Based on a standard 12g - 40g column run.

| Time / CV (Column Volumes) | % Solvent B (EtOAc + 1% AcOH) | Phase Description |

| 0 – 2 CV | 5% | Equilibration: Flushes out air and stabilizes the acid modifier on the column. |

| 2 – 5 CV | 5% → 20% | Impurity Elution: Removes non-polar byproducts (if any remain). |

| 5 – 15 CV | 20% → 60% | Product Elution: The target keto-acid typically elutes between 30-45% B. |

| 15 – 18 CV | 60% → 100% | Wash: Flushes highly polar impurities. |

Workflow Diagram

Figure 2: Complete purification workflow from crude reaction to isolated product.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Broad / Tailing Peak | Insufficient Acid Modifier | Increase Acetic Acid to 2% or switch to Formic Acid (0.5%). |

| Fronting Peak | Column Overload | Reduce sample load or switch to a larger column size. |

| Co-elution | Gradient too steep | Add an isocratic hold at 25% B for 5 CVs to separate closely eluting impurities. |

| Product Precipitation | Solubility limit reached | Ensure the column is not overloaded; switch to DCM/MeOH (95:5) if Hex/EtOAc fails (though resolution may drop). |

References

-

Synthetic Methodology (Friedel-Crafts)

- Reaction of benzene derivatives with adipic anhydride. See: Bioorganic & Medicinal Chemistry Letters, 2021, 36, 127786.

-

General Purification of Carboxylic Acids

-

Structural Analogs & Characterization

-

Synthesis of 6-aryl-4-oxohexanoic acids.[3] ResearchGate Publication (2025 Data).

-

Sources

Application Note: In Vitro Profiling of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid as a Non-Hydroxamate HDAC Inhibitor

This Application Note and Protocol is designed for researchers in drug discovery focusing on epigenetic modulation. It details the evaluation of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid —a lipophilic keto-acid analog of short-chain fatty acid (SCFA) inhibitors—as a putative Histone Deacetylase (HDAC) Inhibitor .

Introduction & Scientific Rationale

In the landscape of epigenetic drug discovery, Histone Deacetylases (HDACs) remain a primary target for oncological and neurodegenerative therapies. While hydroxamic acids (e.g., SAHA/Vorinostat) are potent zinc-binding groups (ZBGs), they often suffer from poor pharmacokinetic profiles and mutagenicity.

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid represents a structural hybrid between Short-Chain Fatty Acid (SCFA) inhibitors (like Valproic Acid or 4-Phenylbutyrate) and lipophilic linker systems.

-

Mechanism of Action: The terminal carboxylic acid serves as a monodentate ZBG, chelating the

ion in the HDAC active site. The hexanoic backbone mimics the lysine side chain, while the 4-trifluoromethylphenyl "cap group" provides high lipophilicity to interact with the hydrophobic rim of the enzyme pocket, potentially improving potency over simple SCFAs. -

Relevance: This assay quantifies the inhibitory potency (

) of the compound against Class I/II HDACs using a fluorometric reporter system.

Material Preparation & Properties

| Property | Specification | Notes |

| Compound Name | 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid | CAS: 502651-38-9 |

| Molecular Weight | 274.24 g/mol | |

| Solubility | DMSO (>20 mM), Ethanol | Hydrophobic: The |

| Storage | -20°C (Solid), -80°C (DMSO Stock) | Hygroscopic; store under desiccant. |

Stock Solution Preparation:

-

Dissolve 2.74 mg of compound in 1 mL of 100% DMSO to create a 10 mM Stock Solution .

-

Vortex for 60 seconds. If particulates remain, sonicate for 5 minutes at 37°C.

-

Aliquot into amber tubes (to prevent light degradation of potential impurities) and store at -80°C. Avoid freeze-thaw cycles.

Assay Principle: Fluorometric Lysine Deacetylation

This assay utilizes a fluorogenic substrate comprising an acetylated lysine side chain fused to a fluorophore (e.g., Boc-Lys(Ac)-AMC ).

-

Deacetylation: Active HDAC enzymes remove the acetyl group from the substrate.

-

Activation: The deacetylated substrate is recognized by a Developer Enzyme (Trypsin or Peptidase).

-

Detection: The Developer cleaves the fluorophore (AMC) from the lysine, generating a fluorescent signal (

). -

Inhibition: Presence of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid prevents deacetylation, resulting in low fluorescence .

Pathway Visualization (Graphviz)

Caption: Mechanism of fluorometric HDAC inhibition. The compound competes for the Zinc active site, preventing the conversion of the substrate into a fluorophore-releasing intermediate.

Detailed Experimental Protocol

Required Reagents:

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

). -

Purified HDAC Enzyme (e.g., HeLa Nuclear Extract or Recombinant HDAC1).

-

Fluorogenic Substrate: Boc-Lys(Ac)-AMC (50 µM final).

-

Developer Solution (Trypsin/Peptidase in buffer).

-

Positive Control: Trichostatin A (TSA) or SAHA.

Step-by-Step Workflow

Step 1: Compound Dilution (Serial Dilution)

-

Prepare a 2x concentration series of the compound in Assay Buffer (max 5% DMSO).

-

Range: 0.1 µM to 1000 µM (Carboxylic acids are weaker than hydroxamates; a higher range is required).

-

Critical: Ensure the final DMSO concentration in the well is <1% to avoid enzyme denaturation.

Step 2: Enzyme Incubation (Pre-Equilibration)

-

Add 10 µL of diluted Compound (or DMSO control) to the wells of a black 96-well plate.

-

Add 30 µL of diluted HDAC Enzyme solution.

-

Incubate: 15 minutes at 37°C.

-

Why? This allows the lipophilic inhibitor to penetrate the active site and establish equilibrium with the Zinc ion before the substrate competes.

Step 3: Substrate Addition (Reaction Start)

-

Add 10 µL of Boc-Lys(Ac)-AMC substrate (250 µM stock

50 µM final). -

Mix by shaking the plate for 30 seconds.

-

Incubate: 30–60 minutes at 37°C.

Step 4: Development (Signal Generation)

-

Add 50 µL of Developer Solution (containing Trypsin and TSA to stop further HDAC activity).

-

Incubate: 15 minutes at Room Temperature.

Step 5: Measurement

-

Read Fluorescence on a microplate reader.

-

Excitation: 355 nm | Emission: 460 nm.

Assay Workflow Diagram (Graphviz)

Caption: Step-by-step fluorometric assay workflow for profiling HDAC inhibition.

Data Analysis & Validation

1. Calculate % Inhibition:

- : Enzyme + Substrate + DMSO (No Inhibitor).

- : Buffer + Substrate (No Enzyme).

2.

-

Plot Log[Concentration] vs. % Inhibition.

-

Fit data to a Sigmoidal Dose-Response (Variable Slope) equation (4-parameter logistic).

-

Expected Outcome: As a carboxylic acid derivative, expect an

in the micromolar range (10–100 µM) , compared to nanomolar for hydroxamates.

3. Quality Control (Z' Factor):

-

Ensure

for the assay to be considered valid.

Expert Insights & Troubleshooting

-

Solubility Artifacts: The 4-trifluoromethylphenyl group makes this compound prone to precipitation in aqueous buffers. If the

curve plateaus unexpectedly or shows high variability, verify solubility by measuring absorbance at 600 nm (turbidity) or add 0.01% Triton X-100 to the buffer. -

Zinc Chelation Kinetics: Carboxylic acids are "harder" ligands than hydroxamates. If inhibition is weak, extend the pre-incubation time (Step 2) to 30 minutes to allow thermodynamic equilibrium.

-

Selectivity: This compound is a "pan-HDAC" scaffold. To determine isoform selectivity (e.g., HDAC1 vs. HDAC6), repeat the assay using recombinant isoforms rather than nuclear extract.

-

Metabolic Stability Warning: In cell-based follow-up assays, be aware that the 6-oxo group is a potential substrate for Aldo-Keto Reductases (AKR1C) , which may reduce the ketone to an alcohol, altering the stereochemistry and binding affinity.

References

-

Wegener, D. et al. (2003). "Fluorogenic substrates for histone deacetylases." Chemistry & Biology. Link

-

Miller, T.A. et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2024). "6-Oxohexanoic acid derivatives." National Center for Biotechnology Information. Link

-

Bradner, J.E. et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology. Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Separation of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid

Welcome to the technical support center for the HPLC analysis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common chromatographic challenges encountered with this analyte. As Senior Application Scientists, we aim to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust analytical methods.

Analyte Overview: Understanding the Molecule

6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid is a compound characterized by two key structural features that dictate its behavior in reverse-phase HPLC:

-

A Carboxylic Acid Group: This functional group is ionizable, making the molecule's retention and peak shape highly sensitive to the mobile phase pH.

-

A Trifluoromethylphenyl Group and Hexanoic Acid Backbone: This portion of the molecule is nonpolar (hydrophobic), leading to strong retention on reverse-phase columns.

Understanding this dual nature—an ionizable "head" and a hydrophobic "tail"—is fundamental to troubleshooting its separation.

| Property | Value / Description | Significance for HPLC Analysis |

| Molecular Formula | C₁₃H₁₃F₃O₃ | |

| Molecular Weight | 274.24 g/mol | Affects diffusion rates but is less critical for method design than pKa or logP. |

| Structure | Aromatic ketone with a terminal carboxylic acid. | The aromatic ring provides a strong chromophore for UV detection. The ketone and acid groups are polar. |

| Estimated pKa | ~4.5 | The carboxylic acid group's pKa is critical. Mobile phase pH must be controlled to ensure a consistent ionization state. Operating near the pKa can cause severe peak distortion.[1][2] |

| Estimated XLogP3 | ~2.1 - 3.0 | This indicates moderate to high hydrophobicity, suggesting good retention on C18 or similar reverse-phase columns.[3] |

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid in a direct question-and-answer format.

Q1: My peak for 6-Oxo-6-(4-trifluoromethylphenyl)hexanoic acid is tailing severely. What are the likely causes and how do I fix it?

Peak tailing is the most common problem for acidic analytes and can compromise both quantification and resolution.[2] The issue can typically be traced to either undesirable secondary chemical interactions or a suboptimal mobile phase environment.

Primary Causes & Solutions:

-

Mobile Phase pH is Too High: If the mobile phase pH is close to or above the analyte's pKa (~4.5), the carboxylic acid group will be partially or fully deprotonated (ionized). This negatively charged species can then engage in secondary interactions with residual, positively charged silanol groups on the silica-based stationary phase, causing severe peak tailing.[4][5]

-

Solution: Suppress the ionization of the carboxylic acid by lowering the mobile phase pH. A general rule is to set the pH at least 1.5-2 units below the analyte's pKa.[6][7] Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous mobile phase is highly effective. This ensures the analyte is in its neutral, protonated form, leading to a single, well-defined chromatographic peak.

-

-

Insufficient Buffer Capacity: If you are using a buffer (e.g., phosphate or acetate) to control pH, its concentration may be too low to resist shifts in pH, especially if the sample has a different pH.[5]

-

Solution: Ensure your buffer concentration is adequate, typically in the 10-25 mM range. Also, confirm that the mobile phase pH is within the effective buffering range of your chosen agent (±1 pH unit of the buffer's pKa).

-

-

Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing for acidic compounds.[2]

-

Solution: Reduce the injection volume or dilute the sample. A systematic reduction in sample load will quickly determine if overload is the cause.

-

Troubleshooting Workflow: Diagnosing and Resolving Peak Tailing

Caption: Troubleshooting logic for analyte-specific peak tailing.

Q2: The retention time for my analyte is drifting or shifting between injections. What's wrong?

Retention time instability prevents reliable peak identification and quantification. The first step is to determine if the drift affects all peaks or just the analyte peak. This can be done by monitoring the retention time of an unretained compound (t₀, the solvent front).[8]

Possible Causes & Solutions:

-

Column Equilibration (t₀ is stable, analyte drifts): The column may not be fully equilibrated with the mobile phase. This is common with new columns or after changing mobile phase composition.[9] Some active sites on the stationary phase require multiple injections to become conditioned.[9]

-

Solution: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. Perform several injections of your sample or standard to ensure the retention time has stabilized before collecting data.[10]

-

-

Mobile Phase Composition Change (t₀ and analyte drift): The organic solvent in a pre-mixed mobile phase (e.g., acetonitrile) can evaporate faster than the aqueous component, increasing the mobile phase's polarity and thus increasing retention times over a long sequence.[11]

-

Solution: Use an online mixer (gradient pump) with separate aqueous and organic channels. If using pre-mixed (isocratic) mobile phase, prepare it fresh daily and keep the reservoir bottle loosely capped to prevent a vacuum without encouraging evaporation.

-

-

Temperature Fluctuations (t₀ and analyte drift): Column temperature significantly affects retention. A lack of temperature control can cause retention times to drift as the ambient lab temperature changes.[10]

-